molecular formula C9H11N3O2 B13577859 2-(Azidomethyl)-1,3-dimethoxybenzene

2-(Azidomethyl)-1,3-dimethoxybenzene

Cat. No.: B13577859
M. Wt: 193.20 g/mol
InChI Key: HZUOJIKFHSASOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Azidomethyl)-1,3-dimethoxybenzene is an organic compound characterized by the presence of an azido group attached to a benzene ring substituted with two methoxy groups. The azido group is known for its high reactivity, making this compound a valuable intermediate in various chemical reactions, particularly in the field of organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azidomethyl)-1,3-dimethoxybenzene typically involves the introduction of the azido group into a pre-existing benzene ring structure. One common method is the nucleophilic substitution reaction where a halomethyl derivative of 1,3-dimethoxybenzene reacts with sodium azide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive azido group.

Chemical Reactions Analysis

Types of Reactions

2-(Azidomethyl)-1,3-dimethoxybenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Cycloaddition: Copper(I) catalysts are often used in the Huisgen cycloaddition to form triazoles.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Substitution: Transition metal catalysts like palladium or copper are used to facilitate nucleophilic substitution reactions.

Major Products Formed

    Triazoles: Formed from cycloaddition reactions.

    Amines: Formed from reduction reactions.

    Substituted Benzene Derivatives: Formed from substitution reactions.

Mechanism of Action

The mechanism of action of 2-(Azidomethyl)-1,3-dimethoxybenzene primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions to form stable triazole rings, which are valuable in various chemical and biological applications. Additionally, the azido group can be reduced to an amine, which can further participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    2-(Azidomethyl)-1,3-dimethoxybenzene: Characterized by the presence of an azido group and two methoxy groups on the benzene ring.

    2-(Azidomethyl)benzene: Lacks the methoxy groups, making it less reactive in certain chemical reactions.

    1-Azido-2,4-dimethoxybenzene: Similar structure but with different substitution pattern on the benzene ring.

Uniqueness

This compound is unique due to the presence of both the azido group and the methoxy groups, which enhance its reactivity and versatility in chemical reactions. The methoxy groups can influence the electronic properties of the benzene ring, making it more reactive towards nucleophilic substitution and cycloaddition reactions .

Properties

Molecular Formula

C9H11N3O2

Molecular Weight

193.20 g/mol

IUPAC Name

2-(azidomethyl)-1,3-dimethoxybenzene

InChI

InChI=1S/C9H11N3O2/c1-13-8-4-3-5-9(14-2)7(8)6-11-12-10/h3-5H,6H2,1-2H3

InChI Key

HZUOJIKFHSASOR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)CN=[N+]=[N-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.